6-Bromo-4-chloro-7-methoxy-2-methylquinazoline
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Overview
Description
6-Bromo-4-chloro-7-methoxy-2-methylquinazoline is a chemical compound with the molecular formula C10H8BrClN2O and a molecular weight of 287.54 g/mol . It is a derivative of quinazoline, a bicyclic compound consisting of fused benzene and pyrimidine rings. This compound is primarily used in research and development within the fields of chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-4-chloro-7-methoxy-2-methylquinazoline typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-methyl-4-chloroquinazoline.
Methoxylation: The methoxy group is introduced at the 7th position using methoxylating agents such as sodium methoxide in the presence of a suitable solvent like dimethyl sulfoxide (DMSO).
Industrial Production Methods
Industrial production methods for this compound involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to obtain high yields and purity.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-4-chloro-7-methoxy-2-methylquinazoline undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to modify its functional groups.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide can be used for substitution reactions.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with azide or cyano groups, while oxidation and reduction can lead to the formation of alcohols, ketones, or amines.
Scientific Research Applications
6-Bromo-4-chloro-7-methoxy-2-methylquinazoline has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 6-Bromo-4-chloro-7-methoxy-2-methylquinazoline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of its use.
Comparison with Similar Compounds
6-Bromo-4-chloro-7-methoxy-2-methylquinazoline can be compared with other quinazoline derivatives, such as:
4-Chloro-6-methoxy-2-methylquinazoline: Lacks the bromine atom at the 6th position.
6-Bromo-4-chloro-2-methylquinazoline: Lacks the methoxy group at the 7th position.
7-Methoxy-2-methylquinazoline: Lacks both the bromine and chlorine atoms.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C10H8BrClN2O |
---|---|
Molecular Weight |
287.54 g/mol |
IUPAC Name |
6-bromo-4-chloro-7-methoxy-2-methylquinazoline |
InChI |
InChI=1S/C10H8BrClN2O/c1-5-13-8-4-9(15-2)7(11)3-6(8)10(12)14-5/h3-4H,1-2H3 |
InChI Key |
IUMTYOIHFSMPLQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=CC(=C(C=C2C(=N1)Cl)Br)OC |
Origin of Product |
United States |
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